

Spectroscopic Analysis of 4-Hydroxy-3-phenyl-2(5H)-furanone: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-3-phenyl-2(5H)-furanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of **4-Hydroxy-3-phenyl-2(5H)-furanone**. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. This information is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and characterization of furanone derivatives.

Introduction

4-Hydroxy-3-phenyl-2(5H)-furanone belongs to the furanone class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of the spectroscopic properties of this molecule is crucial for its unambiguous identification, purity assessment, and structural elucidation during synthesis and subsequent studies. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **4-Hydroxy-3-phenyl-2(5H)-furanone**. These predictions are derived from the analysis of spectroscopic data of closely related furanone derivatives and general principles of spectroscopy.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Predicted Coupling Constants (J, Hz)
~7.40 - 7.20	m	5H	Phenyl-H	-
~4.80	s	2H	C ₅ -H ₂	-
~5.50	br s	1H	O ₄ -H	-

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~175	C ₂ (C=O)
~165	C ₄ (C-OH)
~130	Phenyl C (quaternary)
~129.5	Phenyl C-H
~128.8	Phenyl C-H
~128.5	Phenyl C-H
~115	C ₃
~70	C ₅

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (hydroxyl)
3100 - 3000	Medium	C-H stretch (aromatic)
~2900	Weak	C-H stretch (aliphatic CH ₂)
~1750	Strong	C=O stretch (lactone)
~1650	Medium	C=C stretch (furanone ring)
1600, 1490, 1450	Medium to Weak	C=C stretch (aromatic ring)
~1200	Medium	C-O stretch (lactone)

Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment Ion
176	[M] ⁺ (Molecular Ion)
148	[M - CO] ⁺
118	[M - CO - H ₂ O] ⁺
105	[C ₆ H ₅ CO] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺

Experimental Protocols

While specific protocols for **4-Hydroxy-3-phenyl-2(5H)-furanone** are not available, the following are general methodologies for the spectroscopic analysis of furanone derivatives.

NMR Spectroscopy

A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used for data

acquisition. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. The sample is scanned over the mid-IR range (typically 4000-400 cm^{-1}).

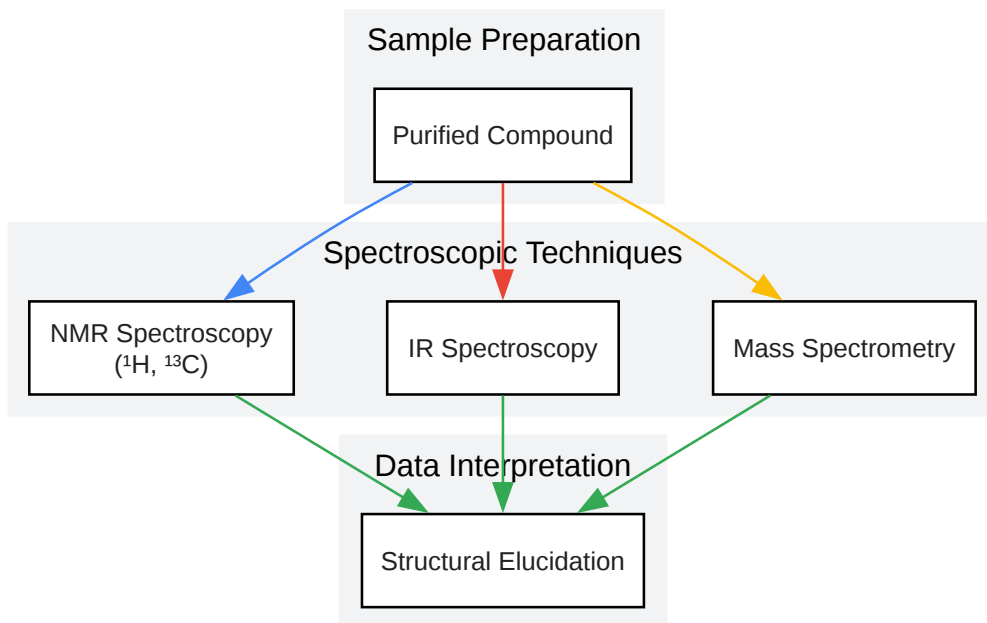
Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The fragmentation pattern is analyzed to determine the molecular weight and deduce the structure of the compound.

Visualizations

General Workflow for Spectroscopic Analysis

General Workflow of Spectroscopic Analysis

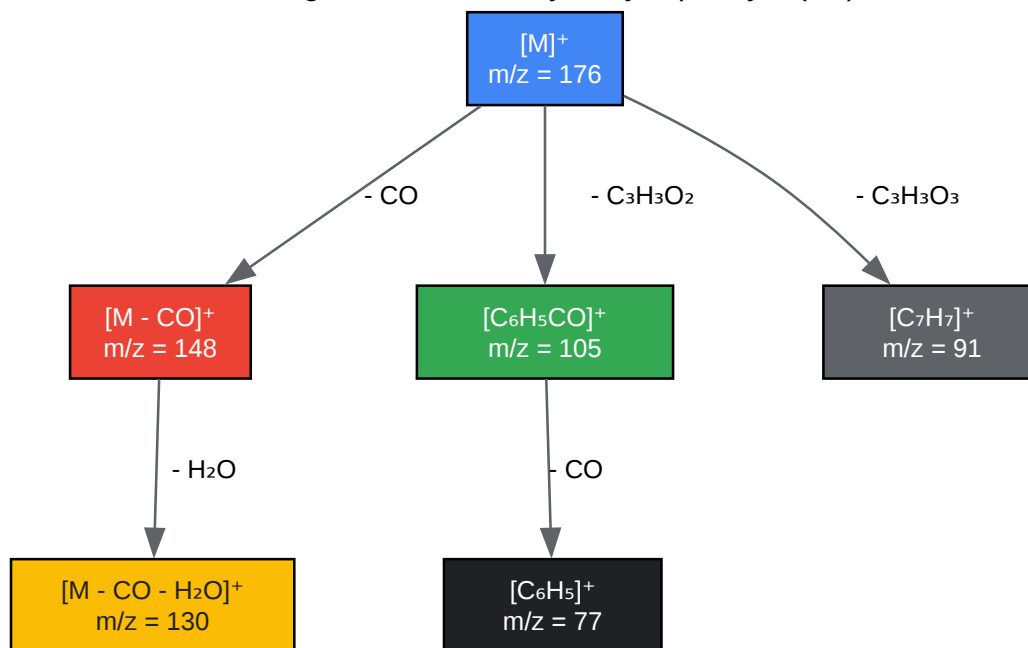


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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Predicted Mass Spectrometry Fragmentation Pathway

Predicted MS Fragmentation of 4-Hydroxy-3-phenyl-2(5H)-furanone



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Caption: Predicted fragmentation pathway of **4-Hydroxy-3-phenyl-2(5H)-furanone** in Mass Spectrometry.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of **4-Hydroxy-3-phenyl-2(5H)-furanone**. The predicted data and general experimental protocols are intended to aid researchers in the identification and characterization of this and related furanone derivatives. It is important to note that the presented spectral data are predictive and should be confirmed by experimental analysis upon synthesis and purification of the compound.

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